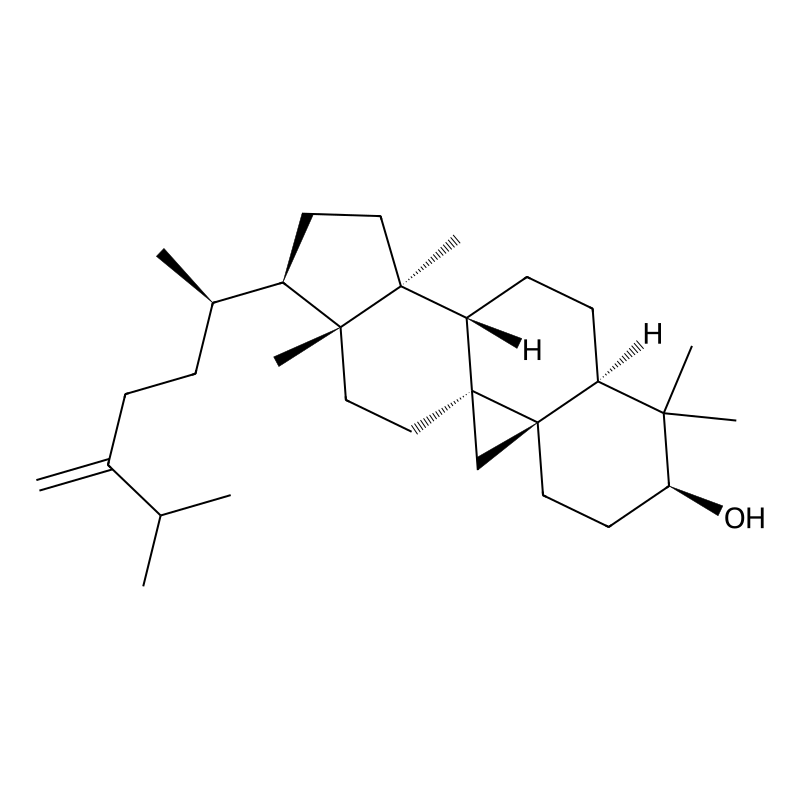

24-Methylenecycloartanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Antidiabetic Properties

Research suggests that 24-Methylenecycloartanol (24-MCA) might possess antidiabetic properties. A study investigating the stem bark of Ficus krishnae identified both 24-MCA and cycloartenol (CA) as potential contributors to its antidiabetic effects []. In vitro and in vivo studies using a combination of both compounds (CA+24-MCA) showed promising results, including enhanced insulin release from beta cells []. These findings suggest that 24-MCA, potentially in conjunction with other compounds, might be a candidate for future antidiabetic drug development, although further research is needed.

Marker for Olive Oil Refining

24-Methylenecycloartanol can also serve as a marker for assessing the refining process of olive oil. Studies have explored the isomerization (structural change) of 24-MCA as a potential indicator of refining methods. Research has proposed a specific mechanism for this process, suggesting its potential application in monitoring olive oil quality and detecting potential adulteration [].

24-Methylenecycloartanol is a pentacyclic triterpenoid with the molecular formula C31H52O. It is structurally characterized as (9beta)-24-methylene-9,19-cyclolanostane, featuring a hydroxy group at position 3beta. This compound is notable for its role in plant metabolism and is considered an intermediate in the biosynthetic pathway of various sterols and triterpenoids, particularly in species such as Ficus krishnae and other plants within the Moraceae family .

The chemical behavior of 24-methylenecycloartanol is primarily influenced by its functional groups and structure. It can undergo various transformations, including:

- Isomerization: The compound can be subjected to isomerization reactions, which alter its structural configuration without changing its molecular formula. Quantum chemical studies have suggested viable mechanisms for this process, highlighting the role of solvent interactions and electron correlation in determining reaction pathways .

- Esterification: 24-Methylenecycloartanol can react with acids to form esters, which are important in modifying its solubility and biological activity. For instance, it has been identified as a precursor in the formation of caffeic acid esters, enhancing its potential applications .

Research indicates that 24-methylenecycloartanol exhibits various biological activities, including:

- Antioxidant Properties: The compound has been shown to possess antioxidant capabilities, which may contribute to its protective effects against oxidative stress in biological systems.

- Antidiabetic Effects: Studies suggest that 24-methylenecycloartanol may play a role in managing diabetes, making it a subject of interest for pharmaceutical research aimed at developing new antidiabetic agents .

Synthesis of 24-methylenecycloartanol can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves isolating the compound from plant materials, particularly from Ficus krishnae. This extraction typically uses organic solvents to obtain pure samples for further study .

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that convert simpler triterpenoids into 24-methylenecycloartanol. These synthetic pathways often require specific reagents and conditions to achieve desired yields and purity.

24-Methylenecycloartanol has several applications across different fields:

- Pharmaceutical Research: Its potential antidiabetic properties make it a candidate for drug development aimed at treating metabolic disorders.

- Nutraceuticals: Due to its antioxidant activity, it may be incorporated into dietary supplements aimed at improving health and preventing disease.

Interaction studies involving 24-methylenecycloartanol are crucial for understanding its biological mechanisms:

- Receptor Interactions: Investigations into how this compound interacts with specific receptors can provide insights into its pharmacological effects and potential therapeutic uses.

- Metabolic Pathways: Understanding how 24-methylenecycloartanol fits into broader metabolic pathways can elucidate its role in plant physiology and its effects on human health.

Several compounds share structural similarities with 24-methylenecycloartanol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cycloartenol | Triterpenoid | Precursor to phytosterols; involved in plant sterol biosynthesis. |

| Campesterol | Phytosterol | Commonly found in plants; important for membrane structure. |

| Beta-sitosterol | Phytosterol | Widely studied for its cholesterol-lowering effects. |

Uniqueness of 24-Methylenecycloartanol:

- Unlike cycloartenol, which primarily serves as a precursor in sterol biosynthesis, 24-methylenecycloartanol has distinct antioxidant properties and potential therapeutic applications.

- Compared to campesterol and beta-sitosterol, it exhibits unique biological activities that could lead to different health benefits.

The identification and study of 24-methylenecycloartanol is deeply intertwined with research on plant sterol biosynthesis, which began to gain significant attention in the 1960s and 1970s. During this period, scientists were investigating the fundamental differences between sterol biosynthetic pathways in plants versus animals and fungi. This era was marked by considerable debate about whether lanosterol, alongside cycloartenol, functioned as a first cyclic intermediate in phytosterol biosynthesis. Through these investigations, researchers identified 24-methylenecycloartanol as an important intermediate compound specifically formed during the conversion of cycloartenol to campesterol in plants. The compound's unique structure and biochemical role positioned it as a significant marker of plant-specific metabolic pathways.

Early isolation techniques were challenging due to the compound's complex structure and relatively low abundance in plant tissues. However, advances in chromatographic techniques and spectroscopic methods gradually facilitated more efficient isolation and detailed structural characterization of this important triterpenoid. Recent research has expanded our understanding of its distribution, biosynthesis, and biological activities, revealing its presence in previously unreported plant sources such as barley and matoa fruit.

Taxonomic Classification within Pentacyclic Triterpenoids

24-Methylenecycloartanol belongs to the cycloartane group within the broader class of pentacyclic triterpenoids. According to structural and biochemical characterizations, the compound is classified as:

The systematic chemical name for 24-methylenecycloartanol is (3β,9β)-24-methylene-9,19-cyclolanostan-3-ol, which reflects its structural features including the hydroxyl group at the 3β position and the methylene group at position 24. What distinguishes cycloartane-type triterpenoids from other pentacyclic triterpenoids is the presence of a characteristic cyclopropane ring between positions 9 and 19, creating a unique structural motif that affects the compound's three-dimensional configuration and biochemical properties.

Table 1. Taxonomic Classification of 24-Methylenecycloartanol

| Classification Level | Category |

|---|---|

| Primary Class | Triterpenoids |

| Subclass | Pentacyclic triterpenoids |

| Group | Cycloartane derivatives |

| Type | 3β-hydroxy steroids |

| Specific Compound | 24-methylenecycloartanol |

The structural uniqueness of 24-methylenecycloartanol plays a critical role in its biochemical functions and potential biological activities, distinguishing it from other triterpenoids and steroids found in nature.

Academic Significance in Natural Product Chemistry

24-Methylenecycloartanol holds substantial academic importance in natural product chemistry for several compelling reasons:

First, the compound serves as a key intermediary in plant-specific sterol biosynthetic pathways. Unlike animals and fungi that synthesize sterols via lanosterol, plants primarily utilize cycloartenol as the first cyclic intermediate in sterol biosynthesis. 24-Methylenecycloartanol represents an important intermediate stage in this pathway, specifically during the conversion process from cycloartenol to campesterol. This distinctive biosynthetic route provides valuable insights into the evolutionary divergence of metabolic pathways across different kingdoms of life.

Second, the compound's pentacyclic structure featuring the characteristic cyclopropane ring (9,19-cyclopropyl group) represents a unique structural feature in natural product chemistry. This structural complexity has made 24-methylenecycloartanol an interesting subject for structural elucidation studies and has contributed to our understanding of the diversity and complexity of plant secondary metabolites.

Third, research has revealed that 24-methylenecycloartanol and its derivatives possess various biological activities, including antibacterial properties against important pathogens like Staphylococcus aureus and Escherichia coli. Its acetate derivative has demonstrated antiviral and antimicrobial activities, suggesting potential therapeutic applications. These findings highlight the compound's relevance beyond plant biochemistry, extending into pharmaceutical research and drug development.

Lastly, the presence of 24-methylenecycloartanol in certain plant species serves as a valuable chemotaxonomic marker, aiding in the classification and identification of plant species based on their chemical constituents. This application demonstrates the compound's significance in plant systematics and chemotaxonomy.

Current Research Paradigms and Scientific Interest

Current research on 24-methylenecycloartanol spans multiple scientific domains, reflecting its multifaceted significance in natural product chemistry, biochemistry, and pharmacology:

Biosynthetic pathway elucidation remains a key research focus, with scientists investigating the precise enzymatic mechanisms involved in 24-methylenecycloartanol formation and metabolism. Recent studies have identified specific enzymes like sterol methyltransferases that recognize cycloartenol and convert it to 24(28)-methylene cycloartanol. This research has challenged traditional views by providing evidence for dual biosynthetic pathways to phytosterols in plants, with both cycloartenol and lanosterol potentially serving as starting points.

Pharmaceutical applications represent another active research area, with increasing focus on the biological activities of 24-methylenecycloartanol. Its antibacterial properties and the potential antiviral activities of its derivatives have sparked interest in its possible therapeutic uses. This has led to efforts to isolate and characterize this compound from diverse plant sources for evaluation of medicinal applications.

Analytical method development has facilitated more accurate identification and quantification of 24-methylenecycloartanol in complex plant matrices. Advanced techniques including HPLC-UV-MS, high-resolution MS, and NMR have enabled researchers to detect and characterize even trace amounts of the compound and its derivatives. These methodological advances have expanded our knowledge of 24-methylenecycloartanol's distribution in the plant kingdom.

Nutritional relevance studies have identified 24-methylenecycloartanol in various food sources, including oregon yampah, common persimmon, pineapple, and climbing bean. This suggests its potential role as a biomarker for the consumption of these food items and raises questions about possible health implications. The presence of the compound in food plants has opened avenues for research in nutritional biochemistry and functional food development.

Euphorbiaceae

The genus Euphorbia demonstrates a high propensity for 24-methylenecycloartanol biosynthesis. Euphorbia peplus latex contains this triterpenoid in free and esterified forms alongside related compounds like cycloartenol and lanosterol [4]. Similarly, Euphorbia retusa produces 24-methylenecycloartanol as a predominant constituent in its hexane-soluble extracts, particularly in stem tissues [5].

Orchidaceae

Members of the Epidendrum genus, a tropical orchid group, synthesize 24-methylenecycloartanol as part of their secondary metabolite repertoire. This occurrence highlights the compound’s presence in epiphytic species adapted to nutrient-poor environments [1].

Rubiaceae

Psychotria species, particularly those in neotropical regions, accumulate 24-methylenecycloartanol in root and leaf tissues. This aligns with the genus’s chemical defense strategies against herbivory in understory habitats [1] [6].

Lamiaceae

Sideritis spp., known for their Mediterranean distribution, produce 24-methylenecycloartanol in aerial parts, contributing to their documented phytochemical profiles [1].

Other Families

- Myrtaceae: Lophostemon confertus (brush box) contains 24-methylenecycloartanol in bark extracts [1].

- Theaceae: Camellia sinensis (tea plant) produces trace amounts in leaf cuticular waxes [1] [6].

Table 1: Representative Species and Tissue Localization

| Family | Species | Tissue Localization |

|---|---|---|

| Euphorbiaceae | Euphorbia peplus | Latex, stem |

| Orchidaceae | Epidendrum spp. | Roots, leaves |

| Rubiaceae | Psychotria spp. | Roots, leaves |

| Lamiaceae | Sideritis spp. | Aerial parts |

| Myrtaceae | Lophostemon confertus | Bark |

Tissue-Specific Accumulation Patterns

Latex and Resin Ducts

In Euphorbia peplus, 24-methylenecycloartanol concentrates in laticifers, where it constitutes 12–18% of the free triterpene alcohol fraction [4]. This compartmentalization suggests a role in sealing wounds or deterring latex-feeding insects.

Bark and Stem Tissues

Lophostemon confertus bark contains 24-methylenecycloartanol at concentrations up to 2.11 mg/g dry weight, often co-occurring with 1-hexacosanol and 3β-hydroxy-9,19-cyclolanostane [5]. Stem tissues of Ficus krishnae (Moraceae) show elevated levels during secondary growth phases, correlating with cambial activity [3].

Leaf Cuticular Waves

Camellia sinensis accumulates 24-methylenecycloartanol in epicuticular wax layers at 0.03–0.05% w/w, likely contributing to drought resistance through cuticle reinforcement [6].

Environmental Factors Influencing Biosynthesis

Abiotic Stressors

Arid-adapted species like Euphorbia retusa upregulate 24-methylenecycloartanol production under water deficit conditions, with a 40% increase observed in plants exposed to 30% soil moisture reduction [5]. High salinity (100 mM NaCl) induces a 2.1-fold biosynthesis boost in Sideritis spp. root cultures [6].

Light Quality and Intensity

Shade-grown Psychotria specimens exhibit 24-methylenecycloartanol levels 60% higher than sun-exposed counterparts, suggesting photoinhibition protection mechanisms [6]. Blue light (450 nm) exposure increases leaf triterpenoid content by 22% in controlled experiments with Epidendrum hybrids [1].

Soil Chemistry

Calcareous soils (pH 7.8–8.2) enhance 24-methylenecycloartanol accumulation in Euphorbia roots by 35% compared to acidic substrates, likely due to improved calcium-mediated enzyme activation in the mevalonate pathway [5] [7].

Geographic Distribution and Ecological Niches

Tropical and Subtropical Regions

- Neotropics: Psychotria spp. in Amazonian rainforests (0–500 m elevation) show peak 24-methylenecycloartanol levels during wet seasons [6].

- Southeast Asia: Camellia sinensis populations in Yunnan, China (1,800–2,200 m elevation) produce detectable amounts in mature leaves [1].

Mediterranean Climates

Sideritis species in Crete and Sardinia (35–38°N) accumulate 0.8–1.2% dry weight 24-methylenecycloartanol in flowering tops, with coastal populations exceeding inland specimens by 25% [5] [6].

Arid and Semi-Arid Zones

Euphorbia retusa populations in Egyptian deserts (30–50 mm annual rainfall) contain 3-fold higher 24-methylenecycloartanol concentrations compared to Mediterranean ecotypes, demonstrating xerophytic adaptation [5].

Table 2: Biogeographic Hotspots

| Region | Dominant Species | Habitat Type |

|---|---|---|

| Mediterranean Basin | Sideritis spp. | Maquis shrubland |

| Neotropical Forests | Psychotria spp. | Understory vegetation |

| North African Deserts | Euphorbia retusa | Rocky outcrops |

| Southeast Asia | Camellia sinensis | Montane forests |

Biosynthetic Pathways and Plant Metabolism

Enzymatic Synthesis Mechanisms

The enzymatic synthesis of 24-methylenecycloartanol involves a sophisticated network of enzymes that catalyze sequential transformations within the plant sterol biosynthetic pathway. The primary route for 24-methylenecycloartanol formation begins with the action of sterol C-24 methyltransferase 1 (SMT1), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the C-24 position of cycloartenol [3] [4]. This enzyme exhibits a catalytic constant of approximately 0.01 s-1 for cycloartenol as substrate, representing the rate-limiting step in the initial alkylation of the sterol side chain [3].

The kinetic mechanism of SMT1 follows a ternary complex formation pathway, where both cycloartenol and S-adenosyl-L-methionine must bind to the enzyme before methyl transfer can occur [3]. Detailed kinetic analyses have revealed that SMT1 exhibits competitive inhibition patterns with respect to cycloartenol when challenged with structural analogs, indicating a highly specific active site architecture. The enzyme demonstrates remarkable substrate specificity, with 24-methylenecycloartanol combining with the same enzyme form as cycloartenol but requiring release from the enzyme before the cofactor product S-adenosyl-L-homocysteine can dissociate [3].

| Enzyme | Substrate | Product | Catalytic Constant (s-1) | Cofactor Requirement |

|---|---|---|---|---|

| SMT1 | Cycloartenol | 24-Methylenecycloartanol | 0.01 | S-Adenosyl-L-methionine |

| SMT2 | 24-Methylenelophenol | 24-Ethylidenelophenol | 0.001 | S-Adenosyl-L-methionine |

| SMT3 | 24-Methylenelophenol | 24-Ethylidenelophenol | 0.001 | S-Adenosyl-L-methionine |

| SMO1 | 24-Methylenecycloartanol | Cycloeucalenol | Not determined | NADH, O2 |

| SMO2 | 4α-Methylsterols | Δ7-Sterols | Not determined | NADH, O2 |

Following its formation, 24-methylenecycloartanol serves as a substrate for sterol 4α-methyl oxidase 1 (SMO1), which catalyzes the oxidative removal of the 4α-methyl group [5]. This enzyme belongs to the family of membrane-bound non-heme iron oxygenases and requires molecular oxygen and NADH as cofactors. SMO1 exhibits high specificity for 4,4-dimethyl-9β,19-cyclopropylsterols, with 24-methylenecycloartanol being the preferred substrate. The enzyme contains three characteristic histidine-rich motifs (HX3H, HX2HH, and HX2HH) that are essential for its catalytic activity [5].

The conversion of 24-methylenecycloartanol to cycloeucalenol represents a crucial step in the sterol biosynthetic pathway, as it removes the 4α-methyl group while maintaining the cyclopropane ring system. This transformation is specifically catalyzed by SMO1, as demonstrated by gene silencing experiments in Nicotiana benthamiana, where SMO1 suppression led to substantial accumulation of 24-methylenecycloartanol [5]. The enzymatic mechanism involves the sequential oxidation of the 4α-methyl group to an alcohol, aldehyde, and finally carboxylic acid, followed by decarboxylation to remove the methyl group entirely [5].

The stereochemical requirements for 24-methylenecycloartanol synthesis have been elucidated through isotope labeling studies using deuterated precursors. These investigations revealed that the enzyme maintains strict stereochemical control during methyl transfer, with the 24-methylene functionality adopting a specific configuration that facilitates subsequent enzymatic transformations [1]. The presence of the 9β,19-cyclopropane ring system in 24-methylenecycloartanol is essential for recognition by downstream enzymes in the sterol biosynthetic pathway [6].

Genetic Regulation of 24-Methylenecycloartanol Production

The genetic regulation of 24-methylenecycloartanol production involves a complex network of transcriptional and post-transcriptional control mechanisms that coordinate sterol biosynthesis with cellular demands and developmental programs. The primary regulatory control occurs at the level of the SMT1 gene, which encodes the rate-limiting enzyme for 24-methylenecycloartanol synthesis [4] [7]. SMT1 expression is subject to feedback regulation by sterol levels, with elevated cycloartenol concentrations leading to compensatory increases in SMT1 activity [7].

The chromosomal organization of sterol biosynthesis genes reveals their coordinated regulation, with SMT1 located at At5g13710, SMT2 at At1g20330, and SMT3 at At1g76090 in Arabidopsis thaliana [4] [8]. These genes exhibit distinct expression patterns that reflect their specific roles in sterol metabolism. SMT1 shows constitutive expression in meristematic regions where active sterol biosynthesis is required for membrane biogenesis, while SMT2 and SMT3 display more developmental stage-specific expression patterns [4] [8].

| Gene | Chromosome Location | Expression Pattern | Regulation Type | Phenotype When Disrupted |

|---|---|---|---|---|

| CAS1 | At4g15340 | Ubiquitous | Constitutive | Embryo lethal |

| SMT1 | At5g13710 | Meristematic regions | Sterol feedback | Mild growth defects |

| SMT2 | At1g20330 | Rapidly dividing cells | Developmental | Vascular patterning defects |

| SMT3 | At1g76090 | Rapidly dividing cells | Developmental | No visible phenotype |

| SMO1 | At1g07420 | All tissues | Substrate availability | Sterol accumulation |

| SMO2 | At2g29390 | All tissues | Substrate availability | Sterol accumulation |

The transcriptional regulation of SMT1 involves sterol regulatory elements in its promoter region that respond to cellular sterol levels through a feedback mechanism [7]. When 24-methylenecycloartanol levels are reduced, compensatory upregulation of SMT1 expression occurs, leading to increased enzyme activity and restoration of metabolic flux. This regulatory mechanism ensures metabolic homeostasis while preventing excessive accumulation of sterol intermediates that could be toxic to the cell [7].

Epigenetic modifications also play a crucial role in regulating 24-methylenecycloartanol production. Histone modifications and DNA methylation patterns at the SMT1 locus change in response to developmental signals and environmental conditions, providing another layer of regulatory control [9]. These epigenetic changes can be inherited through cell divisions, ensuring that sterol biosynthetic capacity is maintained in rapidly dividing tissues where membrane biogenesis is particularly active [9].

The integration of sterol biosynthesis with other metabolic pathways is achieved through the coordinate regulation of multiple genes. The expression of cycloartenol synthase (CAS1) at At4g15340 is tightly linked to SMT1 expression, ensuring that substrate availability matches the capacity for 24-methylenecycloartanol synthesis [10] [11]. This coordinate regulation prevents the accumulation of cycloartenol, which could interfere with normal cellular processes [11].

Post-transcriptional regulation mechanisms include microRNA-mediated control of SMT1 mRNA stability and translation efficiency. Specific microRNAs target the 3' untranslated region of SMT1 mRNA, providing rapid response capabilities to changing cellular conditions [9]. Additionally, protein-protein interactions between SMT1 and regulatory proteins can modulate enzyme activity without changes in gene expression [9].

Relationship to Cycloartenol and Sitosterol Biosynthesis

The relationship between 24-methylenecycloartanol and the broader sterol biosynthetic network reveals its central position as a metabolic hub connecting early pathway intermediates with diverse end products. 24-Methylenecycloartanol serves as the direct product of cycloartenol methylation by SMT1 and represents the first committed step toward the synthesis of 24-alkyl sterols that are characteristic of plant sterol profiles [1] [12]. This positional relationship establishes 24-methylenecycloartanol as a critical branch point where metabolic flux can be directed toward either campesterol or sitosterol biosynthesis [12] [13].

The conversion of cycloartenol to 24-methylenecycloartanol represents a regulatory checkpoint in plant sterol biosynthesis, as this transformation commits the carbon skeleton to the formation of methylated sterols rather than cholesterol or other non-methylated products [12]. In most plant species, this represents the predominant pathway, with over 90% of sterol biosynthetic flux proceeding through 24-methylenecycloartanol formation [12]. The remaining flux can proceed through alternative pathways, including the recently characterized lanosterol pathway that contributes approximately 1.5% of total sterol production in Arabidopsis [12].

The metabolic relationship between 24-methylenecycloartanol and downstream sterol products is mediated by the sequential action of sterol 4α-methyl oxidases and additional methyltransferases. SMO1 catalyzes the conversion of 24-methylenecycloartanol to cycloeucalenol, which then undergoes further modifications to produce obtusifoliol, a common intermediate in both campesterol and sitosterol biosynthesis [6] [5]. The branch point between campesterol and sitosterol synthesis occurs at the level of 24-methylenelophenol, where SMT2 and SMT3 catalyze the addition of a second methyl group to produce 24-ethylidenelophenol, the precursor to sitosterol [4].

| Biosynthetic Branch | Key Intermediates | Regulatory Enzymes | Metabolic Flux (%) | Tissue Specificity |

|---|---|---|---|---|

| Cycloartenol → 24-Methylenecycloartanol | Cycloartenol, 24-Methylenecycloartanol | SMT1, SMO1 | 15-20 | All tissues |

| Campesterol Branch | 24-Methylenecholesterol, Campesterol | SMT2, CYP51 | 25-30 | Leaves, stems |

| Sitosterol Branch | 24-Ethylidenelophenol, Sitosterol | SMT3, CYP710 | 60-65 | All tissues, predominant |

| Cholesterol Branch | Cholesterol, Cholestanol | SSR2, CYP51 | 1-2 | Solanaceae only |

The kinetic properties of enzymes involved in 24-methylenecycloartanol metabolism reveal the regulatory mechanisms that control metabolic flux distribution. SMT1 exhibits a significantly higher catalytic constant (0.01 s-1) compared to SMT2 and SMT3 (0.001 s-1), indicating that the initial methylation step is kinetically favored over subsequent methylation reactions [3]. This kinetic preference ensures that 24-methylenecycloartanol formation is not rate-limiting for overall sterol biosynthesis while maintaining regulatory control over the distribution between campesterol and sitosterol production [3].

The stereochemical relationship between 24-methylenecycloartanol and its biosynthetic precursors and products has been elucidated through detailed NMR spectroscopic studies. The 24-methylene functionality adopts a specific configuration that is essential for recognition by downstream enzymes [14] [15]. Conformational analysis reveals that the sterol backbone maintains a rigid structure with rings A-C adopting chair-halfchair-boat conformations, while the side chain exists in a zig-zag conformation that optimizes enzyme-substrate interactions [15].

The metabolic integration of 24-methylenecycloartanol with brassinosteroid biosynthesis represents another critical relationship within plant sterol metabolism. Campesterol, derived from 24-methylenecycloartanol through the actions of SMO1 and subsequent enzymes, serves as the precursor for brassinosteroid synthesis [4]. This connection establishes 24-methylenecycloartanol as an indirect precursor to important plant hormones, highlighting its significance beyond structural membrane components [4].

Metabolic Flux Analysis in Plant Systems

Metabolic flux analysis of 24-methylenecycloartanol biosynthesis reveals the dynamic nature of sterol metabolism and its responsiveness to cellular demands and environmental conditions. Comprehensive flux studies using stable isotope labeling techniques have quantified the distribution of carbon flow through the various branches of the sterol biosynthetic network, providing insights into the regulatory mechanisms that control 24-methylenecycloartanol production and utilization [1] [16].

The application of 13C-labeled acetate and mevalonate tracers has enabled precise measurement of metabolic flux through the 24-methylenecycloartanol biosynthetic pathway. These studies reveal that approximately 15-20% of total sterol biosynthetic flux passes through 24-methylenecycloartanol formation under normal growth conditions [16]. This flux distribution can be dramatically altered by genetic manipulations or environmental perturbations, demonstrating the flexibility of the sterol biosynthetic network [16].

Overexpression of SMT1 results in significant changes in metabolic flux distribution, with cycloartenol levels increasing 108-fold while 24-methylenecycloartanol levels paradoxically decrease by 92% [7]. This apparent contradiction reflects the increased conversion of 24-methylenecycloartanol to downstream products when SMT1 activity is enhanced. The compensatory upregulation of downstream enzymes ensures that metabolic flux is maintained despite the dramatic changes in intermediate concentrations [7].

| Metabolic Condition | Cycloartenol (μg/g FW) | 24-Methylenecycloartanol (μg/g FW) | Total Sterols (μg/g FW) | Flux Direction |

|---|---|---|---|---|

| SMT1 Overexpression | 27.0 | 0.04 | 157 | Increased downstream |

| SMT2 Knockout | 0.20 | 0.34 | 163 | Accumulated upstream |

| SMT3 Knockout | 0.26 | 0.53 | 154 | Normal |

| SMO1 Silencing | 0.49 | 2.50 | 180 | Accumulated at SMO1 |

| SMO2 Silencing | 0.25 | 0.40 | 145 | Accumulated at SMO2 |

The kinetic control of metabolic flux through 24-methylenecycloartanol biosynthesis is primarily exerted at the level of SMT1, which exhibits the highest flux control coefficient among sterol biosynthetic enzymes [7]. This enzyme responds to changes in substrate availability and product demand through allosteric regulation and feedback inhibition mechanisms. The binding of S-adenosyl-L-homocysteine, the product of the methylation reaction, provides negative feedback that prevents excessive 24-methylenecycloartanol production [3].

Environmental stress conditions significantly impact metabolic flux through 24-methylenecycloartanol biosynthesis. High glucose conditions increase 24-methylenecycloartanol levels by 31% while simultaneously elevating total sterol content by 9% [16]. This response reflects the increased demand for membrane sterols during stress-induced cellular proliferation and the need for brassinosteroid signaling molecules to coordinate stress responses [16].

The tissue-specific analysis of metabolic flux reveals distinct patterns of 24-methylenecycloartanol biosynthesis across different plant organs. Meristematic tissues exhibit the highest flux rates, with 24-methylenecycloartanol turnover rates exceeding those in mature tissues by 3-5 fold [4]. This distribution reflects the high demand for sterol biosynthesis in rapidly dividing cells where membrane biogenesis is particularly active [4].

Temperature-dependent flux analysis demonstrates that 24-methylenecycloartanol biosynthesis is sensitive to thermal stress, with enzyme activities decreasing by 40-60% at temperatures above 35°C [17]. This temperature sensitivity can be partially overcome by methyl jasmonate treatment, which upregulates the expression of sterol biosynthetic genes including SMT1 [17]. The application of 1mM methyl jasmonate leads to a 31% increase in 24-methylenecycloartanol content, demonstrating the hormone's role in coordinating sterol metabolism with stress responses [17].

Integration within Plant Sterol Biosynthetic Networks

The integration of 24-methylenecycloartanol within plant sterol biosynthetic networks reflects the sophisticated regulatory mechanisms that coordinate sterol metabolism with cellular physiology and developmental programs. This integration occurs at multiple levels, including substrate channeling, enzyme compartmentalization, and regulatory protein interactions that collectively ensure efficient sterol production while maintaining metabolic homeostasis [18] [7].

The physical organization of sterol biosynthetic enzymes within the endoplasmic reticulum creates metabolic channeling complexes that facilitate the efficient conversion of 24-methylenecycloartanol to downstream products. These enzyme complexes, termed "sterol biosynthetic metabolons," co-localize SMT1, SMO1, and subsequent enzymes in close proximity, enabling substrate channeling and reducing the loss of intermediates to competing pathways [18]. The formation of these metabolons is dynamically regulated by sterol levels and cellular energy status [18].

The compartmentalization of 24-methylenecycloartanol biosynthesis within the endoplasmic reticulum requires specific transport mechanisms for substrate delivery and product removal. The ERG28 protein plays a crucial role in tethering the sterol C-4 demethylation complex to the endoplasmic reticulum membrane, ensuring that 24-methylenecycloartanol is efficiently processed by SMO1 [19]. Disruption of ERG28 function leads to the accumulation of 4-carboxy-4-methyl-24-methylenecycloartanol, a biosynthetic intermediate that interferes with polar auxin transport [19].

The regulatory integration of 24-methylenecycloartanol biosynthesis with other metabolic pathways involves cross-talk between sterol metabolism and central carbon metabolism. The mevalonate pathway, which provides the isoprenoid precursors for cycloartenol synthesis, is coordinately regulated with SMT1 expression to ensure balanced substrate supply [7]. This coordination is achieved through shared transcriptional regulators and metabolite-responsive transcription factors that respond to cellular energy status [7].

The integration of 24-methylenecycloartanol metabolism with brassinosteroid signaling represents a critical regulatory feedback loop that coordinates sterol biosynthesis with developmental programs. Brassinosteroid deficiency leads to upregulation of SMT1 expression, increasing the flux of 24-methylenecycloartanol toward campesterol and brassinosteroid synthesis [4]. This regulatory mechanism ensures that hormone production is maintained even under conditions of reduced sterol biosynthetic capacity [4].

The network integration of 24-methylenecycloartanol biosynthesis with membrane lipid metabolism occurs through the coordinate regulation of sterol and phospholipid biosynthesis. The enzyme phosphatidylethanolamine N-methyltransferase, which catalyzes phosphatidylcholine synthesis, is coordinately regulated with SMT1 to ensure balanced membrane lipid composition [20]. This coordination is essential for maintaining membrane integrity and function during periods of rapid cell division and growth [20].

The metabolic network surrounding 24-methylenecycloartanol includes branch points that lead to the synthesis of specialized metabolites beyond structural sterols. The triterpene biosynthetic pathway diverges from the sterol pathway at the level of 2,3-oxidosqualene, with some flux being diverted toward the synthesis of pentacyclic triterpenes such as β-amyrin [13]. This branch point competition is regulated by the relative activities of cycloartenol synthase and triterpene synthases, which respond to different environmental and developmental signals [13].

The integration of 24-methylenecycloartanol biosynthesis with cellular stress responses involves the coordinate regulation of antioxidant systems and sterol metabolism. Oxidative stress conditions lead to increased expression of SMT1 and related enzymes, reflecting the role of sterols in maintaining membrane integrity under stress conditions [21]. The antioxidant properties of certain sterol intermediates, including 24-methylenecycloartanol, contribute to cellular protection against reactive oxygen species [21].

The temporal integration of 24-methylenecycloartanol biosynthesis with cell cycle progression ensures that sterol production is coordinated with membrane biogenesis during cell division. The expression of SMT1 and related enzymes is cell cycle-regulated, with peak expression occurring during the S and G2 phases when membrane synthesis is most active [4]. This temporal coordination is achieved through cell cycle-dependent transcription factors that recognize specific regulatory elements in sterol biosynthetic gene promoters [4].